molecular formula C17H23BrO3 B1327862 Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate CAS No. 898777-00-9

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate

Cat. No.: B1327862
CAS No.: 898777-00-9
M. Wt: 355.3 g/mol
InChI Key: BYJIZWBIRHYFPJ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromo-substituted phenyl ring and an oxooctanoate ester group. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Scientific Research Applications

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-bromo-2-methylphenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromo-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-(4-chloro-2-methylphenyl)-8-oxooctanoate
  • Ethyl 8-(4-fluoro-2-methylphenyl)-8-oxooctanoate
  • Ethyl 8-(4-iodo-2-methylphenyl)-8-oxooctanoate

Uniqueness

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions, making this compound particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)15-11-10-14(18)12-13(15)2/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIZWBIRHYFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645702
Record name Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-00-9
Record name Ethyl 4-bromo-2-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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